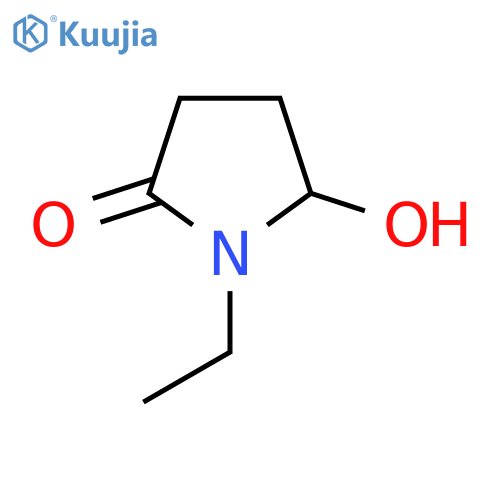Cas no 72954-65-5 (1-Ethyl-5-hydroxy-2-pyrrolidinone)

72954-65-5 structure
商品名:1-Ethyl-5-hydroxy-2-pyrrolidinone
1-Ethyl-5-hydroxy-2-pyrrolidinone 化学的及び物理的性質
名前と識別子
-
- 1-Ethyl-5-hydroxy-2-pyrrolidinone
- 1-Ethyl-5-hydroxypyrrolidin-2-one
- 5-hydroxy-N-ethyl-2-pyrrolidone
- 1-Ethyl-5-hydroxy-2-pyrrolizinone
-
- インチ: 1S/C6H11NO2/c1-2-7-5(8)3-4-6(7)9/h5,8H,2-4H2,1H3
- InChIKey: RIOOHZIYIQTLNP-UHFFFAOYSA-N
- ほほえんだ: OC1CCC(N1CC)=O
計算された属性
- せいみつぶんしりょう: 129.078978594 g/mol
- どういたいしつりょう: 129.078978594 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 124
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- ぶんしりょう: 129.16
- トポロジー分子極性表面積: 40.5
1-Ethyl-5-hydroxy-2-pyrrolidinone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | E919175-50mg |
1-Ethyl-5-hydroxy-2-pyrrolidinone |
72954-65-5 | 50mg |
$ 199.00 | 2023-09-07 | ||
| A2B Chem LLC | AW53796-50mg |
1-Ethyl-5-hydroxy-2-pyrrolidinone |
72954-65-5 | 50mg |
$300.00 | 2023-12-30 | ||
| TRC | E919175-500mg |
1-Ethyl-5-hydroxy-2-pyrrolidinone |
72954-65-5 | 500mg |
$ 1579.00 | 2023-09-07 | ||
| A2B Chem LLC | AW53796-500mg |
1-Ethyl-5-hydroxy-2-pyrrolidinone |
72954-65-5 | 500mg |
$1542.00 | 2023-12-30 |
1-Ethyl-5-hydroxy-2-pyrrolidinone 関連文献
-
James Warren Drynan,Michael N. Clifford,Jacek Obuchowicz,Nikolai Kuhnert Nat. Prod. Rep. 2010 27 417
72954-65-5 (1-Ethyl-5-hydroxy-2-pyrrolidinone) 関連製品
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
